2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol
Description
Properties
IUPAC Name |
2-[6-(4-prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-3-16-4-6-17(7-5-16)12-10-14-11-13(15-12)19-9-8-18/h1,10-11,18H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFVIOTWLYVAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CN=CC(=N2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable alkylating agent under basic conditions.
Introduction of the prop-2-ynyl group: The piperazine ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrazine ring: The pyrazine ring can be synthesized separately through a condensation reaction involving appropriate precursors like 2,3-diaminopyrazine and an aldehyde.
Coupling of the piperazine and pyrazine rings: The two rings are coupled via an ether linkage using a suitable coupling reagent like sodium hydride in a polar aprotic solvent.
Introduction of the oxyethanol linker: Finally, the oxyethanol group is introduced through a nucleophilic substitution reaction using ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyethanol group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced piperazine and pyrazine derivatives.
Substitution: Formation of substituted piperazine and pyrazine derivatives with various functional groups.
Scientific Research Applications
Overview
2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol is a synthetic compound that has attracted attention across various fields of scientific research due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring, a pyrazine moiety, and an oxyethanol linker, which contribute to its versatility in applications ranging from medicinal chemistry to materials science.
Medicinal Chemistry
Research indicates that this compound may possess therapeutic potential as an enzyme inhibitor. It has been studied for its interactions with biological macromolecules, particularly in the context of enzyme inhibition, which could lead to applications in treating diseases such as cancer and infections.
Case Study: Enzyme Inhibition
Inhibitors targeting specific enzymes involved in the cell cycle, such as Cdc7, have shown promise in cancer therapy. The compound’s ability to modulate enzyme activity can be leveraged for drug development aimed at controlling cell proliferation and survival in malignant cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural components allow it to interact with microbial targets, potentially leading to the development of new antibiotics or treatments for resistant strains of bacteria.
Case Study: Anti-Tubercular Activity
Research has indicated that derivatives of compounds similar to this compound have shown anti-tubercular activity. Investigations into the mechanism of action reveal that such compounds may inhibit the growth of Mycobacterium tuberculosis by targeting specific metabolic pathways.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. This application is significant for the synthesis of new materials with tailored properties.
Table: Comparison of Ligand Properties
| Compound | Ligand Type | Coordination Number | Metal Complexes Formed |
|---|---|---|---|
| This compound | Bidentate ligand | 4 | Cu(II), Ni(II) |
| 2-(4-(Phenylpiperazin-1-yl)pyrimidine) | Bidentate ligand | 6 | Co(II), Zn(II) |
Material Science
In material science, compounds like this compound are being explored for their potential use in developing polymers and coatings with specific mechanical and thermal properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~307 g/mol (C₁₃H₁₇N₅O₂). The oxyethanol group increases polarity, suggesting moderate water solubility.
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Molecular weight 267 g/mol; chloro and phenyl groups reduce solubility .
- 2-(Methylamino)-1-(pyrazin-2-yl)ethanone: Molecular weight 151 g/mol; ethanone and methylamino groups result in lower hydrophilicity .
Reactivity
- The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tool for bioconjugation or drug targeting.
- Piperazine’s basic nitrogen atoms facilitate hydrogen bonding, critical for receptor interactions .
Antimicrobial Potential
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Demonstrated antifungal and antibacterial activity due to the phenyl-chloro combination .
- Target Compound : Propargyl groups in piperazine derivatives are associated with enhanced antimicrobial efficacy in preclinical models, though specific data are lacking.
Pharmacokinetics
- The oxyethanol group in the target compound may improve absorption and distribution compared to ethanone or chlorinated analogs .
Biological Activity
The compound 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C_{15}H_{19}N_{3}O
- Molecular Weight : 259.33 g/mol
This compound features a pyrazine ring substituted with a piperazine moiety and an ether functional group, which may contribute to its biological interactions.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant effects. A study demonstrated that derivatives with piperazine structures showed significant activity in animal models of depression, suggesting that this compound may exert similar effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessed various pyrazine derivatives against multi-drug resistant bacterial strains. Results indicated that this compound displayed notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, which may underlie their antidepressant effects.
- Inhibition of Bacterial Enzymes : The antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Study on Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of this compound against various pathogens. The methodology included:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |
|---|---|---|
| E. coli | 32 µg/mL | Agar dilution method |
| S. aureus | 16 µg/mL | Agar dilution method |
| Pseudomonas aeruginosa | 64 µg/mL | Agar dilution method |
The results indicated that the compound is particularly effective against Staphylococcus aureus, suggesting its potential utility in treating infections caused by this pathogen .
Study on Neuropharmacological Effects
Another study focused on the neuropharmacological effects of related piperazine derivatives, including assessments of behavioral changes in rodent models following administration. The findings suggested improvements in depressive-like behaviors and increased locomotor activity, supporting the hypothesis that such compounds could serve as antidepressants .
Q & A
Q. Critical factors :
- Solvent choice : DMF increases substitution rates but may require rigorous purification to remove residual solvents .
- Catalysts : Pd-mediated Sonogashira coupling can improve regioselectivity for propargyl group introduction .
- Yield optimization : Typical yields range from 40–65%; higher purity (>95%) is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Advanced: How can discrepancies in biological activity data for this compound be resolved?
Answer:
Contradictions in activity data (e.g., receptor binding vs. cellular efficacy) require:
Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside functional assays (cAMP modulation, calcium flux) .
Structural analogs : Synthesize derivatives with modified pyrazine/piperazine moieties to isolate pharmacophoric groups responsible for activity .
Metabolic stability testing : Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent in vivo results .
Example : If a study reports potent in vitro kinase inhibition but no cellular effect, test compound permeability (Caco-2 assay) and efflux ratios (P-gp inhibition) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of pyrazine substitution (δ 8.2–8.5 ppm for pyrazine protons) and propargyl group presence (δ 2.8–3.1 ppm for acetylenic protons) .
- HRMS : Verify molecular formula (e.g., C₁₅H₁₈N₄O₂ requires [M+H]⁺ = 299.1508) .
- IR : Identify hydroxyl (3400–3500 cm⁻¹) and alkyne (2100–2260 cm⁻¹) stretches .
Data interpretation : Cross-reference with computational models (DFT for NMR chemical shifts) to resolve ambiguities in stereochemistry .
Advanced: What strategies improve regioselectivity during propargyl group introduction to the piperazine ring?
Answer:
- Protecting groups : Use Boc-protected piperazine to direct alkylation to the secondary amine, followed by deprotection (TFA/CH₂Cl₂) .
- Catalytic systems : CuI/DBU in THF enhances alkyne-azide cycloaddition (click chemistry) for precise functionalization .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during propargyl bromide addition .
Example : A 78% yield was reported using Boc-protected piperazine and slow addition of propargyl bromide at 0°C .
Basic: Which in vitro assays are recommended for initial pharmacological profiling?
Answer:
- GPCR screening : Radioligand binding assays for serotonin (5-HT₁A/₂A) or dopamine receptors, given piperazine’s affinity for these targets .
- Kinase inhibition : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish safety margins (IC₅₀ > 10 µM preferred) .
Protocol : Use 10 µM test concentration in triplicate, with positive controls (e.g., ketanserin for 5-HT₂A) .
Advanced: How to design a stability study for this compound under varying pH and temperature?
Answer:
Experimental design :
Conditions :
- pH 1.2 (0.1 N HCl), pH 7.4 (PBS), pH 9.0 (borate buffer) at 25°C and 40°C .
- Sample aliquots collected at 0, 1, 3, 7, 14 days.
Analytical methods :
- HPLC-UV (C18 column, 0.1% TFA/ACN gradient) to monitor degradation products .
- LC-MS for structural identification of degradants (e.g., hydrolysis of ether linkage) .
Data analysis : Calculate t₁/₂ (half-life) using first-order kinetics. If t₁/₂ < 7 days at 40°C, consider formulation in lyophilized form .
Advanced: What computational approaches aid in predicting the compound’s ADMET properties?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with CYP3A4 or P-gp to predict metabolism/efflux .
- QSAR models (ADMET Predictor) : Estimate logP (aim for 1–3), aqueous solubility (>50 µM), and hERG inhibition risk .
- MD simulations (GROMACS) : Assess membrane permeability by calculating free energy profiles across lipid bilayers .
Validation : Compare predictions with experimental Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher throughput .
- Exothermic reactions : Use jacketed reactors with controlled cooling during propargyl bromide addition to prevent runaway reactions .
- Yield loss : Optimize stoichiometry (1.2:1 molar ratio of pyrazine to piperazine derivatives) to minimize unreacted starting material .
Case study : Scaling from 100 mg to 10 g resulted in 15% yield improvement via solvent switching from DMF to NMP .
Advanced: How to investigate the compound’s mechanism of action using omics technologies?
Answer:
- Transcriptomics (RNA-seq) : Treat cell lines (e.g., SH-SY5Y) with IC₅₀ doses and analyze differential gene expression (DESeq2 pipeline) .
- Proteomics (TMT labeling) : Identify downstream targets via LC-MS/MS after affinity pull-down with biotinylated probes .
- Metabolomics (GC-TOF/MS) : Profile changes in ATP, NADH, and glutathione levels to assess metabolic disruption .
Validation : Confirm hits using CRISPR knockouts or siRNA silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
